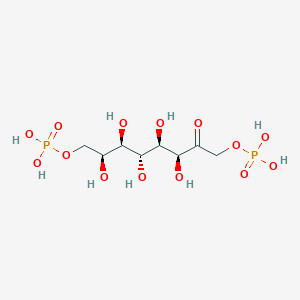

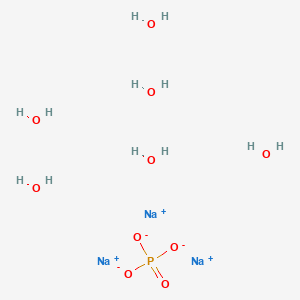

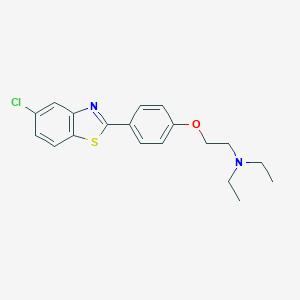

![molecular formula C10H15O3P B099778 Dimethyl [(2-methylphenyl)methyl]phosphonate CAS No. 17105-62-3](/img/structure/B99778.png)

Dimethyl [(2-methylphenyl)methyl]phosphonate

概要

説明

Dimethyl [(2-methylphenyl)methyl]phosphonate is a compound that falls within the broader category of organophosphorus compounds, which are characterized by the presence of a phosphorus atom bonded to carbon atoms. These compounds are of significant interest due to their wide range of applications, including their use in materials science, catalysis, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of dimethyl [(2-methylphenyl)methyl]phosphonate-related compounds can be achieved through various methods. For instance, dimethyl (2,3-dihydro-1H-inden-6-ylamino)(substituted)methylphosphonates were synthesized using microwave irradiation in the presence of molybdate sulfuric acid (MSA) as a catalyst, which is an efficient and green approach . Another example is the oxidative chlorophosphorylation of allyl chloride, which was used to synthesize dimethyl 3-chloropropene-2-phosphonate, demonstrating the versatility of methods available for the synthesis of related phosphonate compounds .

Molecular Structure Analysis

The molecular structure of related phosphonate compounds has been elucidated using various techniques. For example, the crystal structure of diisopropyl (2,5-dimethylpyrrolidin-2-yl)phosphonate was determined using X-ray analysis, revealing a trans stereochemistry of the two methyl groups10. This highlights the importance of structural analysis in understanding the stereochemical outcomes of reactions involving phosphonate compounds.

Chemical Reactions Analysis

Dimethyl [(2-methylphenyl)methyl]phosphonate and its analogs participate in a variety of chemical reactions. For instance, dimethyl methylphosphonate has been used as a methylating reagent for aromatic mono- and polycarboxylic acids, phenols, and amines . Additionally, dimethyl 3-chloroprop-1-en-2-ylphosphonate reacted with secondary amines to yield phosphorus-containing allylic amines, demonstrating the reactivity of such compounds in alkylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonate compounds are influenced by their molecular structure. For example, the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate resulted in polymers with controlled molecular weight, demonstrating the impact of molecular design on the properties of the resulting materials . The hydrolysis of dimethyl 3-chloroprop-1-en-2-ylphosphonate to form a diphosphonic acid, a stable analogue of phosphoenol pyruvate, also illustrates the chemical stability that can be achieved with these compounds .

科学的研究の応用

Synthesis and Biological Evaluation

Dimethyl phosphonates, including those similar to Dimethyl [(2-methylphenyl)methyl]phosphonate, have been utilized in the synthesis of α-amino phosphonates with potential antifungal and antioxidant properties. These are synthesized through a one-pot, solvent-free process using efficient and eco-friendly catalysts (Shaikh et al., 2016).

Reactions with Amines

Research has also explored the reactions of similar dimethyl phosphonates with amines, leading to the formation of novel cyclic phosphonic analogues with potential applications in various fields (Elż & Slawomir, 1999).

Crystal Structure Analysis

The crystal structures of α-aryl-α-hydroxyphosphonates, related to Dimethyl [(2-methylphenyl)methyl]phosphonate, have been studied to understand their organization in the solid state. This research provides insights into their molecular packing and hydrogen-bond interactions (Rádai et al., 2019).

Cyclisation Reactions

Dimethyl phosphonates are also involved in cyclisation reactions, leading to the formation of compounds like dimethyl (3-methyl-1-benzofuran-2-yl)phosphonate. These reactions help understand the mechanisms of phosphonate chemistry and its applications (Cheong et al., 2008).

Antimicrobial Activity

The synthesis of dimethyl phosphonates with substituted phenyl groups has shown antimicrobial activities, offering potential for pharmaceutical applications (Reddy et al., 2009).

Applications in Ionic Liquids

Dimethyl phosphonates have been used in ionic liquids for cellulose dissolution under mild conditions, indicating their potential in green chemistry applications (Fukaya et al., 2008).

Use in Lithium Batteries

Research on dimethyl methyl phosphonate (DMMP), a compound similar to Dimethyl [(2-methylphenyl)methyl]phosphonate, demonstrates its potential as a non-flammable solvent in lithium batteries (Feng et al., 2008).

Synthesis of Epoxy Derivatives

Dimethyl phosphonates have been used in the synthesis of (3-Oxo-1-cycloalkenyl)phosphonates and their epoxy derivatives, expanding the range of synthetic applications in organic chemistry (Öhler & Zbiral, 1991).

Microwave Irradiation Synthesis

The use of microwave irradiation in the synthesis of dimethyl phosphonates highlights advancements in green and efficient chemical synthesis methods (Reddy et al., 2014).

Safety And Hazards

特性

IUPAC Name |

1-(dimethoxyphosphorylmethyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3P/c1-9-6-4-5-7-10(9)8-14(11,12-2)13-3/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYWFAOCMDTECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378707 | |

| Record name | Dimethyl [(2-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl [(2-methylphenyl)methyl]phosphonate | |

CAS RN |

17105-62-3 | |

| Record name | Dimethyl [(2-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

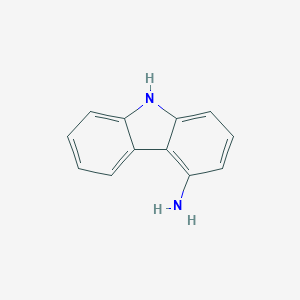

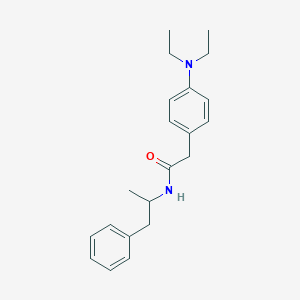

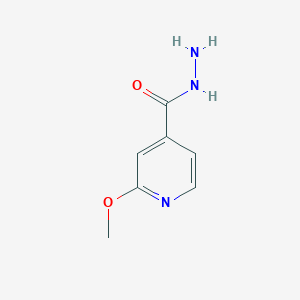

![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)